1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol
Overview
Description
This compound is a pyrimidine derivative with a piperidine ring and a hydroxyl group . It has been found in the structure of the human METTL3-METTL14 complex .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a methylene bridge. The pyrimidine ring carries a methylamino group at the 6-position, and the piperidine ring carries a hydroxyl group at the 4-position .Scientific Research Applications
Synthesis and Anti-Angiogenic Properties
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is involved in the synthesis of novel derivatives with potential anti-angiogenic properties. For instance, a study by Kambappa et al. (2017) described the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Crystal and Electronic Properties in Anticonvulsants
This compound also plays a role in the structural and electronic properties of anticonvulsant drugs. Georges et al. (1989) analyzed the crystal structures of anticonvulsant compounds including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. Their findings highlight the impact of molecular structure on the pharmacological properties of these compounds (Georges et al., 1989).
Potential as Anti-inflammatory Agents
In the field of anti-inflammatory research, derivatives of this compound have been synthesized and evaluated. Chaydhary et al. (2015) synthesized a series of compounds and tested their in-vivo anti-inflammatory activity. Several compounds demonstrated significant anti-inflammatory effects, suggesting the therapeutic potential of these derivatives (Chaydhary et al., 2015).
Synthesis and Antimicrobial Activity
The compound is also significant in the synthesis of antimicrobial agents. Merugu et al. (2010) discussed the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which displayed notable antibacterial activity. This underscores the role of this compound in the development of new antimicrobial drugs (Merugu et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is the N6 methyladenosine (m6A) regulators . These regulators are involved in the most common form of epigenetic regulation by RNA . They play a crucial role in physiological processes such as growth and development, stem cell renewal and differentiation, and DNA damage response .
Mode of Action
This compound interacts with its targets, the m6A regulators, at the epigenetic level . This interaction enables precise intervention in RNA modifications and efficiently disrupts the survival mechanisms of tumor cells . The m6A modification is regulated by three enzymes: Writers that mediate methylation, Erasers that mediate demethylation, and Readers that recognize and bind mRNAs with m6A modification and thus mediate downstream reactions .
Biochemical Pathways
The compound affects the biochemical pathways related to RNA methylation and demethylation . These pathways regulate RNA splicing, nuclear export, and degradation, and participate in RNA metabolism . The compound’s interaction with these pathways can have downstream effects on various physiological processes.
Result of Action
The result of the action of this compound is the disruption of the survival mechanisms of tumor cells . By interacting with m6A regulators, the compound can influence the proliferation, metastasis, drug resistance, immunity, and prognosis of malignant tumors .
Biochemical Analysis
Biochemical Properties
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of metabotropic glutamate receptor 1 (mGluR1) in brain cells, which plays a crucial role in neurotransmission and synaptic plasticity . Additionally, it impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a selective inhibitor of certain protein kinases, such as JAK1, with high specificity . This inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. Furthermore, the compound can modulate gene expression by binding to transcription factors and influencing their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include alterations in cell growth and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating cellular signaling pathways and gene expression. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells, as well as intracellular binding proteins that influence its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
1-[6-(methylamino)pyrimidin-4-yl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-11-9-6-10(13-7-12-9)14-4-2-8(15)3-5-14/h6-8,15H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGRAYAKVOCLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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